molecular formula C7H12N2O B8713910 1-(Prop-2-en-1-yl)piperazin-2-one

1-(Prop-2-en-1-yl)piperazin-2-one

Cat. No. B8713910
M. Wt: 140.18 g/mol
InChI Key: MZQXOPAXYJPKIO-UHFFFAOYSA-N
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Patent
US07820680B2

Procedure details

Into a stirred solution of 1-(2-propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (11 g, 46 mmol) in EtOAc (100 mL) at 0° C. was bubbled HCl gas for 10 min. The mixture was stirred at 0° C. for 30 min and then at ambient temperature for 1 h. The solvent was removed in vacuo to yield the hydrochloride salt of the title compound as a white solid. ES MS (M+H)=141.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][C:5]1=[O:17])[CH:2]=[CH2:3].Cl>CCOC(C)=O>[CH2:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][C:5]1=[O:17])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C=C)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)N1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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